molecular formula C15H16O B155690 4-Methyl-2-(1-phenylethyl)phenol CAS No. 1817-67-0

4-Methyl-2-(1-phenylethyl)phenol

Cat. No. B155690
CAS RN: 1817-67-0
M. Wt: 212.29 g/mol
InChI Key: DJRYJQNZAYJVGF-UHFFFAOYSA-N
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Description

“4-Methyl-2-(1-phenylethyl)phenol” is a chemical compound with the molecular formula C15H16O . It is also known by other names such as p-(α-Cumyl)phenol, p-(α,α-Dimethylbenzyl)phenol, p-Cumylphenol, 2-Phenyl-2-(4-hydroxyphenyl)propane, 4-(α,α-Dimethylbenzyl)phenol, 4-(Dimethylphenylmethyl)phenol, 4-Hydroxydiphenyldimethylmethane, and 4-Cumylphenol .


Molecular Structure Analysis

The molecular structure of “4-Methyl-2-(1-phenylethyl)phenol” consists of a phenol group attached to a methyl group and a phenylethyl group . The exact structure can be obtained from databases like the NIST Chemistry WebBook .

Scientific Research Applications

Antioxidant Action

4-Methyl-2-(1-phenylethyl)phenol has been studied in the context of antioxidant action. Humphris and Scott (1973) found that it reacts with 1-methyl-1-phenylethyl hydroperoxide to give phenol, acetone, and α-methylstyrene as major products. This indicates its potential role in chemical processes involving the reduction of hydroperoxides, suggesting antioxidant properties (Humphris & Scott, 1973).

Solar Cell Applications

The synthesis of a new type of polyphenol was achieved by oxidative polycondensation of 4-((2-phenylhydrazono)methyl)phenol, which is structurally similar to 4-Methyl-2-(1-phenylethyl)phenol. This polymer showed a low band gap and high thermal stability, making it a candidate for solar cell applications (Demir, 2012).

Catalysis in Chemical Reactions

Research by Mathew et al. (2002) on Cu–Co synergism in catalysis highlighted the role of phenol methylation, where 4-Methyl-2-(1-phenylethyl)phenol can be a significant component. This study emphasizes its importance in enhancing catalytic performance in chemical processes (Mathew et al., 2002).

Apoptosis Induction and Anticancer Activity

A study by Ashraf et al. (2020) identified the compound as having cytotoxic effects on human breast cancer cells, indicating its potential in cancer therapy. This research suggests that 4-Methyl-2-(1-phenylethyl)phenol could activate apoptosis in cancer cells, making it a promising candidate for anticancer therapy (Ashraf et al., 2020).

Structural Studies and Molecular Interactions

Bryan (2000) investigated the structural aspects of 2,4-bis(1-methyl-1-phenylethyl)phenol, highlighting its potential in understanding molecular interactions and properties essential for various scientific applications (Bryan, 2000).

Synthesis and Spectroscopic Properties

Tikhomirova et al. (2019) explored the synthesis and spectrophotometric study of complexes involving 4-Methyl-2-(1-phenylethyl)phenol, contributing to the knowledge in the field of chemical synthesis and analysis (Tikhomirova et al., 2019).

properties

IUPAC Name

4-methyl-2-(1-phenylethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O/c1-11-8-9-15(16)14(10-11)12(2)13-6-4-3-5-7-13/h3-10,12,16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJRYJQNZAYJVGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)C(C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2-(1-phenylethyl)phenol

CAS RN

1817-67-0
Record name 2-(alpha-Methylbenzyl)-p-cresol
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001817670
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Record name 4-Methyl-2-(1-phenylethyl)phenol
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(alpha-Methylbenzyl)-p-cresol
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Record name 2-(.ALPHA.-METHYLBENZYL)-P-CRESOL
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Synthesis routes and methods

Procedure details

The reaction was similarly carried out as Example 10 except that into a mixture of 32 g of p-cresol, 4 g of hypophosphorous acid and 6 g of α-chloropropionic acid was poured 36 g of styrene to give only 2-(α-methylbenzyl)-4-methylphenol, but not to detect other tert-butylated compounds.
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
36 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
SR Lanke, BM Bhanage - Current Catalysis, 2014 - ingentaconnect.com
This work reports environmentally benign route for the hydroarylation of styrene with p-cresol for the synthesis of 4-methyl-2-(1-phenylethyl)phenol. The Montmorillonite K-10 was found …
Number of citations: 0 www.ingentaconnect.com
M Zia, S Muhammad, S Bibi, SW Abbasi… - Bioorganic & Medicinal …, 2021 - Elsevier
In the current study, the interaction of SARS-CoV-2 protein (A and B chains of nsp13) with different recently synthesized phenolic compounds (Sreenivasulu et al., Synthetic …
Number of citations: 28 www.sciencedirect.com
A Berkessel, MR Vennemann… - European Journal of …, 2002 - Wiley Online Library
We report the synthesis of three novel and chiral salicylic aldehyde building blocks 6−8, each in both enantiomerically pure forms. Two of these salicylic aldehydes were prepared from (…
AI Kochnev, II Oleynik, IV Oleynik, SS Ivanchev… - Russian Chemical …, 2007 - Springer
Reaction of 2,4-disubstituted phenols with paraformaldehyde in the presence of SnCl 4 and 2,6-lutidine afforded a number of new salicylaldehydes, containing bulky substituents (tert-…
Number of citations: 31 link.springer.com
AJ Villani-Gale - 2017 - search.proquest.com
The focus of this dissertation is the study of alkene hydroaylation reactions. In the first chapter, a review of the relevant literature concerning zinc-and iron-catalyzed hydroarylation of …
Number of citations: 3 search.proquest.com
G Sun, H Sun, Z Wang, MM Zhou - Synlett, 2008 - thieme-connect.com
A novel InCl 3/SiO 2-catalyzed hydroarylation of various styrenes with arenes has been developed. The reaction can be carried out under solvent-free conditions to afford a series of 1, 1…
Number of citations: 17 www.thieme-connect.com
SR Lanke, ZS Qureshi, AB Patil, DS Patil… - … Chemistry Letters and …, 2012 - Taylor & Francis
Hydroarylation of styrene and its derivatives with arenes and heteroarenes was studied using Montmorillonite K-10 as an efficient, environmentally benign, economical, greener, and …
Number of citations: 12 www.tandfonline.com
V ŠIMÁNEK - Acta Universitatis Palackianae …, 1979 - Stătní pedagogické naklad.
Number of citations: 0

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